molecular formula C59H108O6 B1243153 1,2-di-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol

1,2-di-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol

Cat. No. B1243153
M. Wt: 913.5 g/mol
InChI Key: QXMHHXQBBKDSSL-BAQZNRHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dioleoyl-3-[(11Z)-icosenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as (11Z)-icosenoyl. It has a role as a human blood serum metabolite. It is a triacylglycerol 56:3 and a triacyl-sn-glycerol.

Scientific Research Applications

Monogalactosyl Diacylglycerols in Brown Algae

A study by Kim et al. (2007) identified new monogalactosyl diacylglycerols (MGDGs) from the brown alga Sargassum thunbergii. These MGDGs were characterized using mass spectrometry and NMR techniques, contributing to the understanding of glycolipids in marine organisms (Kim et al., 2007).

Phospholipid Multilayers Study

Saccani et al. (2004) investigated the stability of phospholipid multilayers at the air-water interface. They found that compression beyond the collapse of these monolayers revealed the formation of stable bilayer and trilayer structures, which are relevant for studying biological membranes and their interactions with proteins (Saccani et al., 2004).

Neurotrophic Effects of Phospholipids

Kwon et al. (2003) isolated phospholipids from Bombycis corpus and examined their neurotrophic effects. They found that these phospholipids could stimulate the synthesis of nerve growth factor (NGF) in astrocytes, suggesting potential applications in neurology (Kwon et al., 2003).

Chemical Synthesis of Diglucosyl Diacylglycerols

Takato et al. (2019) described the chemical syntheses of bacterial diglucosyl diacylglycerols, highlighting the stereoselective construction of glycosidic linkages. This research contributes to the synthesis of complex glycolipids (Takato et al., 2019).

Biosensor Development

Gomes et al. (2019) developed a biosensor for nitric oxide detection using a lipidic bilayer that included compounds similar to 1,2-di-(9Z-octadecenoyl)-sn-glycerol. This research demonstrates the application of glycerolipids in biosensor technology (Gomes et al., 2019).

properties

Product Name

1,2-di-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol

Molecular Formula

C59H108O6

Molecular Weight

913.5 g/mol

IUPAC Name

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate

InChI

InChI=1S/C59H108O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h25-28,30-31,56H,4-24,29,32-55H2,1-3H3/b28-25-,30-26-,31-27-/t56-/m1/s1

InChI Key

QXMHHXQBBKDSSL-BAQZNRHJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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